2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-methoxybenzoate is a chemical compound with a complex structure that includes both fluorinated and methoxy-substituted aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,4-difluorobenzylamine with ethyl 4-methoxybenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s structure.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluorobenzyl 4-methoxybenzoate: A related compound with similar structural features but lacking the amino group.
4-Fluorobenzyl chloride: Another fluorinated benzyl compound with different reactivity and applications.
Uniqueness
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-methoxybenzoate is unique due to the presence of both fluorinated and methoxy-substituted aromatic rings, as well as the amino and oxoethyl functional groups
Biologische Aktivität
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-methoxybenzoate is a synthetic compound with potential applications in medicinal chemistry and biological research. Its structure features a difluorobenzyl group, an amino-oxoethyl moiety, and a methoxybenzoate component, which may contribute to its biological activity through various mechanisms.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C16H15F2N O4 |
Molecular Weight | 341.26 g/mol |
CAS Number | 1291859-26-1 |
IUPAC Name | This compound |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group enhances hydrophobic interactions, while the amino-oxoethyl group can engage in hydrogen bonding and electrostatic interactions. These interactions may modulate the activity of target molecules, leading to various biological effects.
Biological Activity Studies
Several studies have investigated the biological activities associated with compounds similar to or including this compound.
- Antidiabetic Potential : Research has indicated that analogs of the compound exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, a critical factor in diabetes development. For instance, a study found that certain derivatives showed maximal protective activity at concentrations as low as 0.1±0.01μM .
- Enzyme Interaction : The compound can serve as a probe for studying enzyme interactions and metabolic pathways due to its structural features that allow it to bind effectively to various biological targets .
- Medicinal Chemistry Applications : The compound is being explored as an intermediate in synthesizing pharmaceuticals targeting neurological disorders, highlighting its versatility in medicinal chemistry .
Case Study 1: β-cell Protection Against ER Stress
In a study examining N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs, it was found that modifications significantly influenced their protective effects on β-cells under ER stress conditions. The study reported that specific substitutions led to enhanced activity, suggesting that similar modifications might improve the efficacy of this compound .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on related compounds where various substituents were tested for their impact on biological activity. This research indicated that the positioning of functional groups significantly affects the potency and selectivity of compounds against specific targets .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds can be beneficial:
Compound Name | Key Features | Biological Activity |
---|---|---|
2,4-Difluorobenzylamine | Simpler structure | Limited activity |
Methyl benzene-1,3-dicarboxylate | Lacks difluorobenzyl and amino groups | Moderate activity |
N-(2-(Benzylamino)-2-oxoethyl)benzamide | Similar scaffold | Significant β-cell protection |
Eigenschaften
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4/c1-23-14-6-3-11(4-7-14)17(22)24-10-16(21)20-9-12-2-5-13(18)8-15(12)19/h2-8H,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNZOYSREKNTNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.